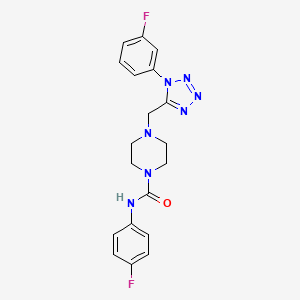
N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic molecule that appears to be designed for biological activity, possibly as a ligand for receptor binding based on the structural motifs present in the molecule. The presence of a piperazine ring, a common feature in pharmaceuticals, suggests that the compound could interact with central nervous system receptors. The tetrazole and carboxamide functionalities are also indicative of potential bioactivity, as they are often found in drug molecules for their hydrogen bond-accepting capabilities and metabolic stability, respectively.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, compounds with a piperazine moiety linked to a carboxamide group have been synthesized and evaluated for their selectivity towards dopamine D3 receptors, highlighting the importance of the carboxamide linker in achieving receptor selectivity . Another study describes the synthesis of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives, which were characterized by IR and 1H NMR, suggesting a methodology that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of N-aryl-piperazine-carboxamide derivatives has been achieved through a series of reactions including cyclization, halogenation, and palladium-catalyzed cross-coupling, followed by treatment with arylisocyanates . These methods provide a foundation for the synthesis of complex piperazine-containing compounds.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques such as LC-MS, 1H and 13C NMR, IR, and mass spectrometry, as well as elemental analysis . These techniques allow for the confirmation of the chemical structure, including the positions of the fluorine atoms and the integrity of the piperazine ring and tetrazole moiety.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the functional groups present in the molecule. The carboxamide linkage is known to be a stable moiety, but it can participate in chemical reactions under certain conditions, such as the formation of amides or interaction with proteins through hydrogen bonding . The tetrazole ring is a bioisostere for the carboxylate group and can engage in similar chemical interactions, such as hydrogen bonding and metal coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecule, potentially enhancing its ability to cross biological membranes and resist metabolic degradation . The piperazine ring is a flexible scaffold that can adopt different conformations, influencing the compound's ability to fit into receptor binding sites . The antimicrobial activity of related compounds has been evaluated, indicating that these molecules can interact with biological targets to exert their effects .
Scientific Research Applications
Antimicrobial and Antiviral Activities
A variety of studies have focused on the synthesis of new compounds related to "N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide" for their potential antimicrobial and antiviral properties. For instance, new urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some derivatives exhibited promising antiviral activities as well as potent antimicrobial activity against a range of pathogens (Reddy et al., 2013). This highlights the versatility of compounds structurally related to "N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide" in combating various infectious agents.
Molecular Structure and Synthesis
Research into the molecular structure of compounds similar to "N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide" has provided insights into their potential applications. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed how weak C-H···O intermolecular interactions and aromatic π–π stacking interactions contribute to the compound's structure, offering clues to its biological activities (Sanjeevarayappa et al., 2015).
Therapeutic Potential
The exploration of "N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide" related compounds extends into their therapeutic potential, particularly as antipsychotic agents. For example, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been conducted, revealing that specific derivatives exhibit potent in vivo activities comparable to known antipsychotic medications, with minimal extrapyramidal side effects, suggesting potential applications in the treatment of psychiatric disorders (Norman et al., 1996).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N7O/c20-14-4-6-16(7-5-14)22-19(29)27-10-8-26(9-11-27)13-18-23-24-25-28(18)17-3-1-2-15(21)12-17/h1-7,12H,8-11,13H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAGOQMLPJPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

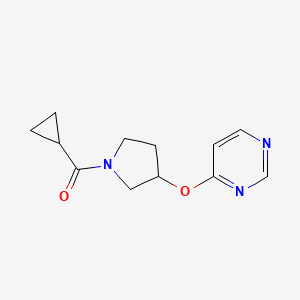
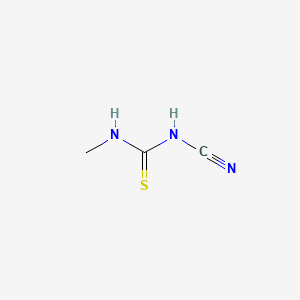
![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2525386.png)
![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2525387.png)
![4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2525389.png)

![N1-(2-(diethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2525391.png)
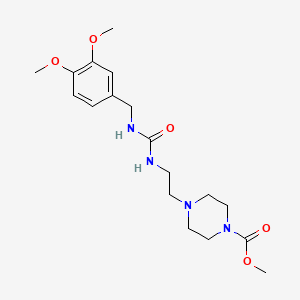


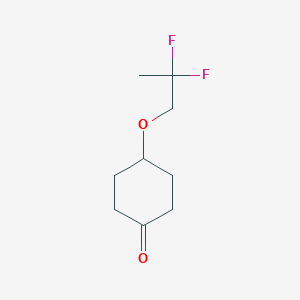
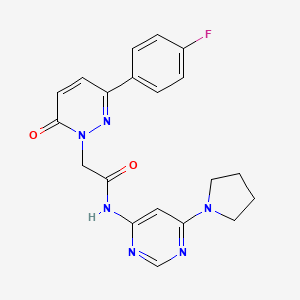
![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)
![3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2525403.png)